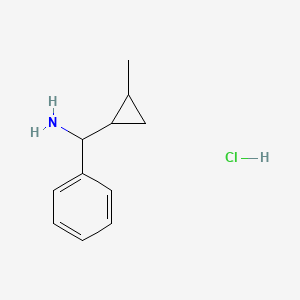

(2-Methylcyclopropyl)(phenyl)methanamine hydrochloride

Descripción general

Descripción

“(2-Methylcyclopropyl)(phenyl)methanamine hydrochloride” is a chemical compound used in scientific research. It has diverse applications, from drug development to organic synthesis. The compound has a CAS Number of 1311317-34-6 and a molecular weight of 197.71 .

Molecular Structure Analysis

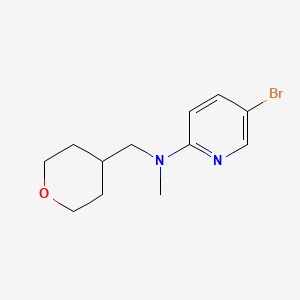

The InChI code for this compound is 1S/C11H15N.ClH/c1-8-7-10(8)11(12)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H . This indicates that the compound consists of a phenyl group (C6H5-) attached to a methanamine group (CH2NH2), which is further attached to a 2-methylcyclopropyl group (C4H7-). The entire molecule is then associated with a chloride ion (Cl-) to form the hydrochloride salt .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

The research into cyclopropylamines, including compounds similar to (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride, has explored their synthesis and reactivity. For instance, studies on cyclopropenone oximes and their reactions with isocyanates have demonstrated the ability to generate 1:2 addition products, including 4,6-diazaspiro[2.3]hexenones, from cyclopropenones under certain conditions. This highlights the synthetic versatility and potential utility of cyclopropylamines in organic synthesis (Yoshida et al., 1988).

Deamination Studies

Deamination reactions of cyclopropylamine derivatives have been examined, revealing insights into the mechanisms and products of these processes. For example, the deamination of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides has shown the formation of allylic chlorides, indicating the involvement of ion pairs in the reaction mechanism and suggesting the potential for selective transformations in synthetic applications (Wiberg & Österle, 1999).

Neurotransmitter Analog Synthesis

Cyclopropylamines have been utilized in the synthesis of constrained neurotransmitter analogues, such as histamine and tryptamine derivatives. These efforts have produced hydroxy- and methoxy-substituted phenylcyclopropylamines known to inhibit monoamine oxidase and mimic certain pharmacological activities, demonstrating the compounds' relevance in medicinal chemistry and drug development (Faler & Joullié, 2007).

Photocytotoxicity and Imaging Applications

Research into the photocytotoxic properties of iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives has shown significant potential for applications in cellular imaging and as photocytotoxic agents in red light. These complexes have demonstrated the ability to generate reactive oxygen species and induce apoptosis in various cell lines, offering a promising approach for targeted cancer therapies (Basu et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

(2-methylcyclopropyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-7-10(8)11(12)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGNVJWCDGKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)

![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)

![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)

![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)

![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)

![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)

![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)